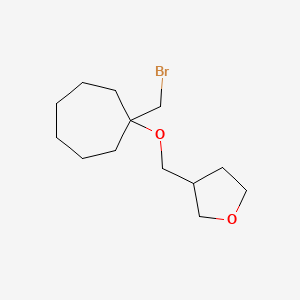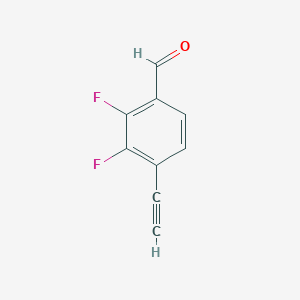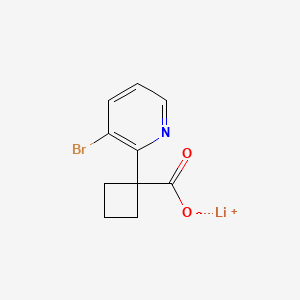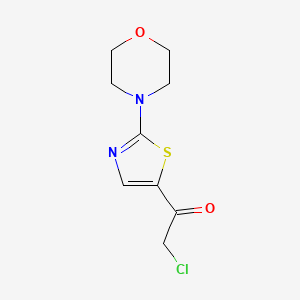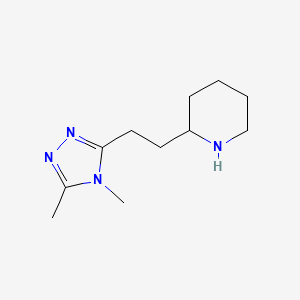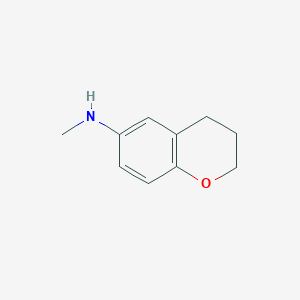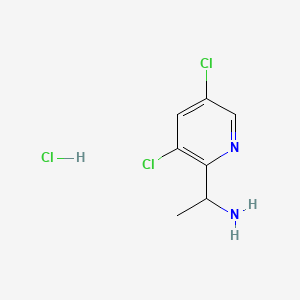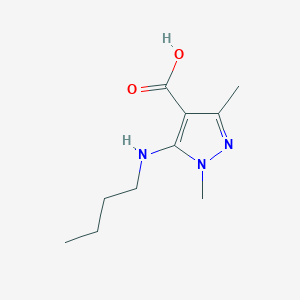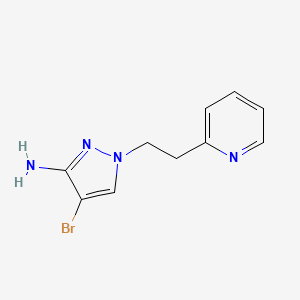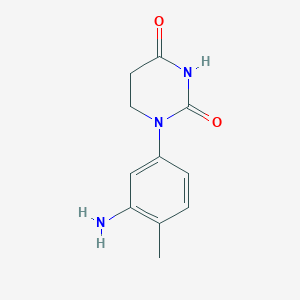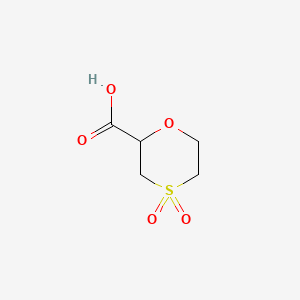
4,4-Dioxo-1,4lambda6-oxathiane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dioxo-1,4lambda6-oxathiane-2-carboxylic acid is a chemical compound with the molecular formula C4H6O5S. It is known for its unique structure, which includes a sulfur atom in a six-membered ring, making it a member of the oxathiane family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dioxo-1,4lambda6-oxathiane-2-carboxylic acid typically involves the oxidation of 1,4-oxathiane derivatives. One common method includes the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the dioxo functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to balance the rate of oxidation with the stability of the intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
4,4-Dioxo-1,4lambda6-oxathiane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydroxylated oxathiane derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
4,4-Dioxo-1,4lambda6-oxathiane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dioxo-1,4lambda6-oxathiane-2-carboxylic acid involves its interaction with specific molecular targets. The dioxo groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the carboxylic acid group can form hydrogen bonds with biological macromolecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxathiane: Lacks the dioxo functionality, making it less reactive in oxidation reactions.
4,4-Dioxo-1,4-thiazine: Contains a nitrogen atom instead of sulfur, leading to different chemical properties.
4,4-Dioxo-1,4lambda6-thiane: Similar structure but with different reactivity due to the absence of the carboxylic acid group.
Properties
Molecular Formula |
C5H8O5S |
|---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
4,4-dioxo-1,4-oxathiane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O5S/c6-5(7)4-3-11(8,9)2-1-10-4/h4H,1-3H2,(H,6,7) |
InChI Key |
TWXMXGNHPFOVAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


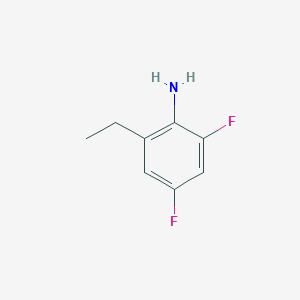
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15303496.png)
![Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15303503.png)
